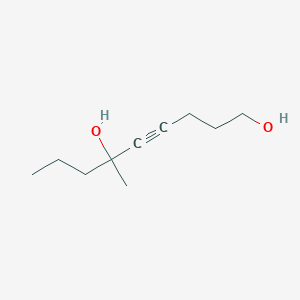
6-Methylnon-4-yne-1,6-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methylnon-4-yne-1,6-diol is an organic compound characterized by the presence of a triple bond between two carbon atoms (alkyne) and two hydroxyl groups (-OH) attached to the first and sixth carbon atoms. This compound falls under the category of alkynes, which are unsaturated hydrocarbons with at least one carbon-carbon triple bond.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylnon-4-yne-1,6-diol can be achieved through various methods. One common approach involves the alkylation of acetylide anions. In this method, a terminal alkyne is deprotonated using a strong base such as sodium amide (NaNH₂) or sodium hydride (NaH) to form an acetylide ion. This ion then undergoes nucleophilic substitution with an appropriate alkyl halide to extend the carbon chain .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar alkylation reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
6-Methylnon-4-yne-1,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The triple bond can be reduced to a double or single bond using hydrogenation reactions.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are used for hydrogenation.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for converting hydroxyl groups to halides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of alkyl halides.
Aplicaciones Científicas De Investigación
6-Methylnon-4-yne-1,6-diol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-Methylnon-4-yne-1,6-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups and the alkyne moiety play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1-Butyne-3,4-diol: Another alkyne with hydroxyl groups, but with a shorter carbon chain.
3,6-Dimethylnon-4-yne-3,6-diol: A similar compound with additional methyl groups.
Uniqueness
6-Methylnon-4-yne-1,6-diol is unique due to its specific structure, which combines a medium-length carbon chain with both alkyne and diol functionalities. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in synthesis and research.
Propiedades
Número CAS |
58447-64-6 |
|---|---|
Fórmula molecular |
C10H18O2 |
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
6-methylnon-4-yne-1,6-diol |
InChI |
InChI=1S/C10H18O2/c1-3-7-10(2,12)8-5-4-6-9-11/h11-12H,3-4,6-7,9H2,1-2H3 |
Clave InChI |
OJDMKOJUBZNPGG-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)(C#CCCCO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


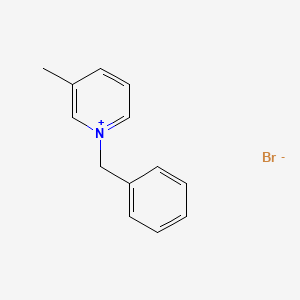
![N-[(4-fluorophenyl)methyl]heptan-2-amine;hydrochloride](/img/structure/B14607665.png)
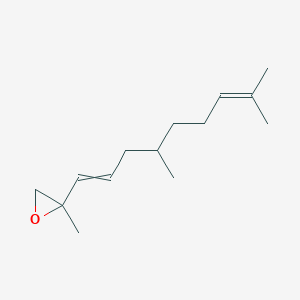
![2-[(E)-(2,4,6-Trianilinopyrimidin-5-yl)diazenyl]benzoic acid](/img/structure/B14607669.png)
![3-[3-(4-Bromophenyl)-3-oxoprop-1-enyl]chromen-4-one](/img/structure/B14607675.png)

![N~1~-[(2-Ethenylphenyl)methyl]ethane-1,2-diamine](/img/structure/B14607682.png)

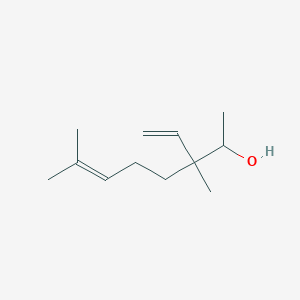

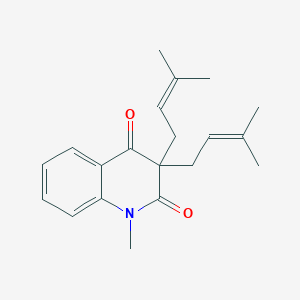
![Methyl 2-[2,5-bis(acetyloxy)benzamido]benzoate](/img/structure/B14607722.png)

![1-[(3,7-Dimethyldodeca-2,6-dien-1-YL)oxy]-4-methylbenzene](/img/structure/B14607727.png)
